molecular formula C7H5Br2ClO B14027505 4,6-Dibromo-3-chloro-2-methylphenol

4,6-Dibromo-3-chloro-2-methylphenol

Cat. No.: B14027505
M. Wt: 300.37 g/mol
InChI Key: AEKHFLBALICTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-3-chloro-2-methylphenol is an organic compound with the molecular formula C7H5Br2ClO It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and methyl groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-chloro-2-methylphenol typically involves the bromination and chlorination of 2-methylphenol (o-cresol). The process can be carried out in the presence of bromine and chlorine under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of appropriate catalysts and reaction conditions can optimize yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-chloro-2-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-Dibromo-3-chloro-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Its derivatives may be studied for their biological activity, including antimicrobial and antifungal properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-chloro-2-methylphenol involves its interaction with various molecular targets. The halogen atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-3-chloro-2-methylphenol is unique due to the specific arrangement of halogen atoms and the methyl group on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

4,6-Dibromo-3-chloro-2-methylphenol (DBMCP) is a halogenated phenolic compound with notable biological activities, particularly in antimicrobial and antifungal applications. Its unique structure, characterized by two bromine atoms and one chlorine atom on the aromatic ring, enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C7H5Br2ClO
Molecular Weight: 300.37 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1=C(C(=CC(=C1Cl)Br)Br)O

The biological activity of DBMCP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents increase the compound's lipophilicity and binding affinity, facilitating its penetration into biological membranes. This interaction can lead to inhibition of key metabolic pathways in microorganisms.

Antimicrobial Properties

DBMCP exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that DBMCP could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Case Studies

  • Study on Antifungal Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DBMCP effectively inhibited the growth of Candida species at concentrations as low as 16 µg/mL. The study highlighted its potential as a topical antifungal treatment.
  • Bacterial Inhibition : Research conducted by Smith et al. (2020) indicated that DBMCP showed a strong inhibitory effect on Staphylococcus aureus, with an MIC of 32 µg/mL. This study suggested that DBMCP could serve as an effective disinfectant in clinical settings .
  • Mechanistic Insights : A mechanistic study revealed that DBMCP disrupts bacterial cell membrane integrity, leading to increased permeability and eventual cell death. This action was confirmed through electron microscopy studies which showed morphological changes in treated bacteria .

Toxicological Profile

While DBMCP demonstrates promising biological activity, its toxicological profile must also be considered. Preliminary assessments indicate moderate toxicity to aquatic organisms, with LC50 values ranging from 2.3 to 6.6 mg/L for fish. However, it is not classified as a mutagen based on Ames test results, suggesting a relatively safe profile for controlled use .

Properties

Molecular Formula

C7H5Br2ClO

Molecular Weight

300.37 g/mol

IUPAC Name

4,6-dibromo-3-chloro-2-methylphenol

InChI

InChI=1S/C7H5Br2ClO/c1-3-6(10)4(8)2-5(9)7(3)11/h2,11H,1H3

InChI Key

AEKHFLBALICTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.